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The table below compares the antiviral effects of TMP269 against several viruses, detailing the experimental

models and key findings.

Virus

Virus Family

Experimental

Reported Antiviral

Proposed Mechanism of

Name Model/Cell Line Efficacy Action
PPRV Paramyxoviridae  Vero cells, Significant Inhibition of class lla
(Peste des Caprine suppression of viral  HDACs; Modulation of
petits endometrial replication; host inflammatory
ruminants epithelial cells Reduction of pro- response [1]
virus) [1] (EECs) inflammatory

chemokines (CCL2,

CCL5, CCL7,

CXCLS, IL-6) [1]
LSDV Poxviridae MDBK cells Inhibition of early- Alteration of
(Lumpy stage replication glycerophospholipid
skin (dose-dependent); metabolism; Reduction of
disease Reduction in viral lysophosphatidic acid
virus) [2] DNA [2] (LPA), inhibiting MEK/ERK

signaling pathway [2]
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Virus . . Experimental Reported Antiviral Proposed Mechanism of
Virus Family . . -

Name Model/Cell Line Efficacy Action

RABV Rhabdoviridae HEK-293T cells,  Significant inhibition = Downregulation of immune

(Rabies Vero cells of replication (dose- and autophagy-related

virus) [3] dependent); pathways; Inhibition of

Reduced viral titers  autophagy to decrease
and protein levels viral replication [3]
at an early stage [3]

Detailed Experimental Data and Protocols

For research reproducibility, here is a detailed breakdown of the key experimental methodologies and

findings from the cited studies.

Inhibition of PPRV Replication [1]

e Cell Viability (CCK-8): Vero cells and EECs were treated with TMP269 or DMSO for 48 hours. Cell
viability was measured after adding CCK-8 solution and recording absorbance at 450 nm.
¢ Viral Infection & Treatment: Cells were pre-treated with TMP269 or DMSO for 12 hours, then
infected with PPRV (strain Nigeria 75/1) at an MOI of 0.1.
o Efficacy Assessment:
o Western Blot: Showed significant suppression of PPRV-N protein expression in treated cells.
o RT-PCR & ELISA: Confirmed TMP269 decreased expression of pro-inflammatory genes
(CCL2, CCL5, CCL7, CXCLS, IL-6).
o RNA-seq: Revealed that TMP269 reversed the upregulation of inflammatory response genes
induced by PPRV.

Suppression of LSDV Replication [2]

¢ Cytotoxicity (CCK-8): MDBK cells were treated with TMP269 for 24 hours before assessing viability.
e Antiviral Assay: Cells were infected with LSDV (strain LSDV/FJ/CHA/2021) and treated with
TMP269. Viral DNA was quantified using qPCR.
¢ Key Findings:
o TMP269 inhibited early-stage replication in a dose-dependent manner.
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o Untargeted Metabolomics identified that TMP269 counteracted LSDV-induced
glycerophospholipid metabolism changes, specifically reducing levels of lysophosphatidic
acid (LPA).

o Exogenous LPA addition promoted LSDV replication by activating the MEK/ERK signaling
pathway and suppressing innate immunity, an effect reversed by TMP269.

Inhibition of RABV Replication [3]

e Cell Viability (CCK-8): HEK-293T cells treated with TMP269 for 48 hours.
¢ Viral Titration (TCIDso): Supernatants from RABV-infected, TMP269-treated cells were serially
diluted and used to infect Vero-E6 cells. Viral titers were calculated using the Reed-Muench method
after 72 hours.
¢ Mechanism Investigation:
o Western Blot: Showed TMP269 reduced expression of viral M protein and autophagy marker
LC3B.
o RNA-seq: Indicated downregulation of autophagy-related genes.
o Further experiments confirmed that inhibiting autophagy (via sSiRNA against ATG5) reduced
RABV replication, mirroring TMP269's effect.

Proposed Antiviral Mechanisms of TMP269

The following diagram illustrates the key cellular pathways and mechanisms by which TMP269 exerts its

antiviral effects, based on the current research.
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Research Considerations

When evaluating TMP269 as a research tool or potential therapeutic candidate, please consider the

following points:

e Current Research Stage: The antiviral data for TMP269 is currently from in vitro studies only. Its
efficacy and safety in animal models or humans remain to be established [1] [2] [3].

o Selectivity Profile: TMP269 is a selective Class lla HDAC inhibitor. Its reported half-maximal
inhibitory concentration (ICso) values are 157 nM for HDAC4, 97 nM for HDACS5, 43 nM for HDAC?7,
and 23 nM for HDAC9, with much lower activity against Class | (e.g., HDACS8) and Ilb HDACs [4].
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e Cytotoxicity: In human Huh-7 cells, the cytotoxic concentration (CCso) was reported to be 83 uM,
suggesting a potential therapeutic window for in vitro research [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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